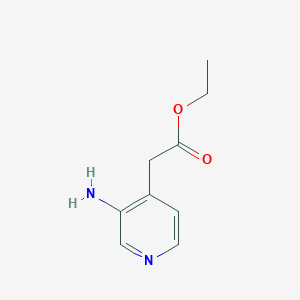

Ethyl 2-(3-aminopyridin-4-YL)acetate

Descripción general

Descripción

Ethyl 2-(3-aminopyridin-4-yl)acetate, also known as 2-APA, is an organic compound belonging to the family of pyridines. It is a colorless, odorless, and crystalline solid, and is used in various scientific research applications. It is considered to be a versatile building block for the synthesis of various organic compounds, and is also used as a catalyst in various reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis and Reactivity Ethyl 2-(3-aminopyridin-4-yl)acetate is employed in the synthesis of various heterocyclic compounds. For instance, Asadi et al. (2021) demonstrated its use in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates through reactions with aryl glyoxals or aryl aldehydes, showcasing its reactivity and versatility in organic synthesis Asadi et al., 2021.

Ligand Development for Metal Complexes Zong et al. (2008) explored the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, starting from 2-aminopyridine. This research highlights the compound's role in developing ligands for metal complexes, which can enhance the optical and electronic properties of these complexes Zong et al., 2008.

Photophysical Properties Ershov et al. (2019) reported on the synthesis and spectral-fluorescent properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. This study reveals the potential of this compound derivatives for applications in photophysical research, providing insight into the relationship between chemical structure and spectral properties Ershov et al., 2019.

Enzyme Inhibition Studies A series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines showed significant enzyme inhibition activities, highlighting the chemical's utility in developing potential therapeutic agents Ayesha Babar et al., 2017.

Memory Facilitation in Mice Li Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory in mice. This work underscores the potential of this compound derivatives for creating compounds that could modulate cognitive functions Li Ming-zhu, 2012.

Safety and Hazards

Direcciones Futuras

The future directions for Ethyl 2-(3-aminopyridin-4-YL)acetate could involve further exploration of its potential in medicinal chemistry, biology, and chemical biology. The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a potential area of interest .

Propiedades

IUPAC Name |

ethyl 2-(3-aminopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVPWFOTVTANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496832 | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-57-0 | |

| Record name | Ethyl 3-amino-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

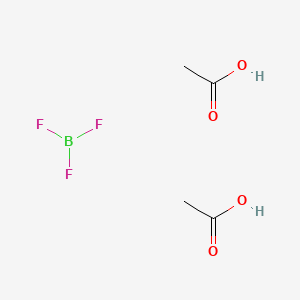

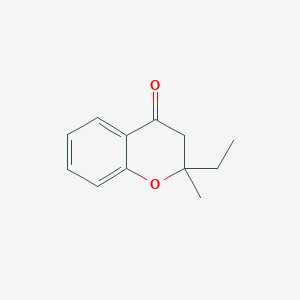

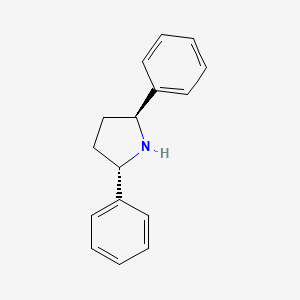

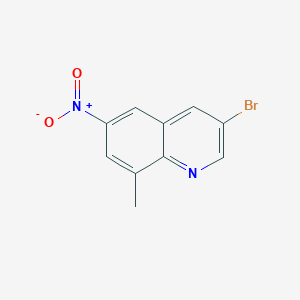

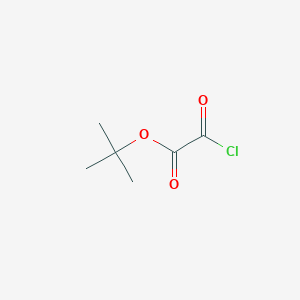

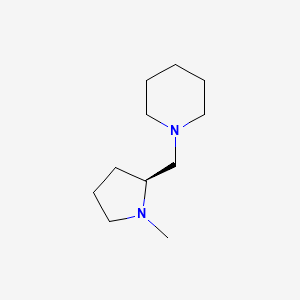

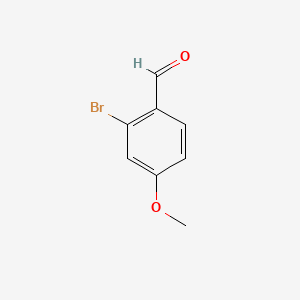

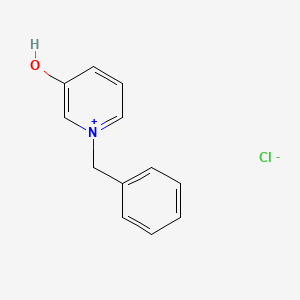

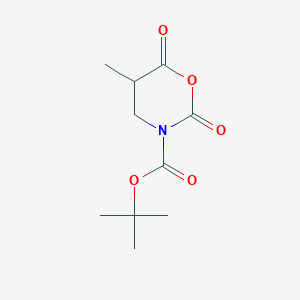

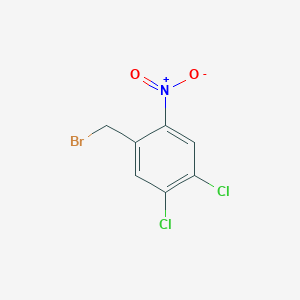

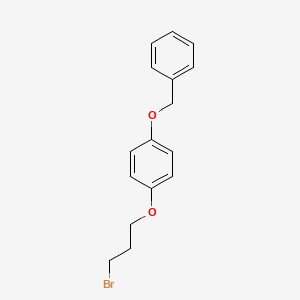

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)